molecular formula C12H22O2 B14459362 Dodeca-2,10-diene-1,12-diol CAS No. 72312-54-0

Dodeca-2,10-diene-1,12-diol

Cat. No.: B14459362
CAS No.: 72312-54-0
M. Wt: 198.30 g/mol
InChI Key: HPABSAOLGBMKCM-UHFFFAOYSA-N
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Description

Dodeca-2,10-diene-1,12-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-2,10-diene-1,12-diol can be synthesized through a ring-opening cross metathesis (ROCM) reaction involving cyclooctene and acrylic acid. This reaction is typically catalyzed by a ruthenium-based catalyst and conducted at high substrate concentrations . The resulting unsaturated dicarboxylic acid is then hydrated in a subsequent reaction step to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves similar metathesis reactions, leveraging the scalability of these processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,10-diene-1,12-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds can be reduced to yield saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dodeca-2,10-diene-1,12-dione.

    Reduction: Formation of dodecane-1,12-diol.

    Substitution: Formation of dodeca-2,10-diene-1,12-diyl ethers or esters.

Scientific Research Applications

Dodeca-2,10-diene-1,12-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and high-performance materials.

Mechanism of Action

The mechanism of action of dodeca-2,10-diene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the double bonds can participate in addition reactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds.

    Isoprene: A naturally occurring diene used in the production of synthetic rubber.

    Cyclooctadiene: A cyclic diene with two double bonds.

Uniqueness

Dodeca-2,10-diene-1,12-diol is unique due to its linear structure with terminal hydroxyl groups and internal double bonds. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other dienes .

Properties

CAS No.

72312-54-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dodeca-2,10-diene-1,12-diol

InChI

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2

InChI Key

HPABSAOLGBMKCM-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CCO)CCC=CCO

Origin of Product

United States

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